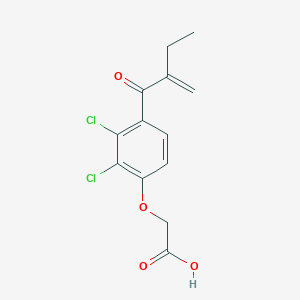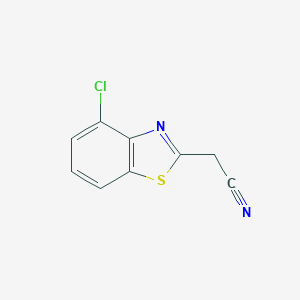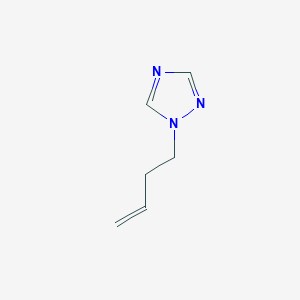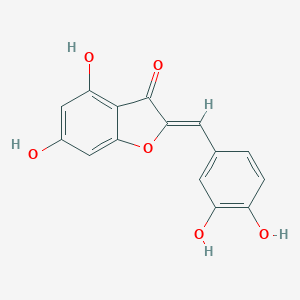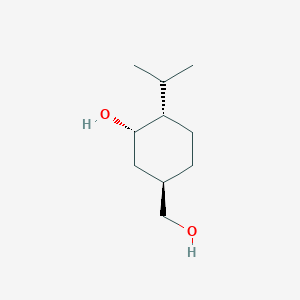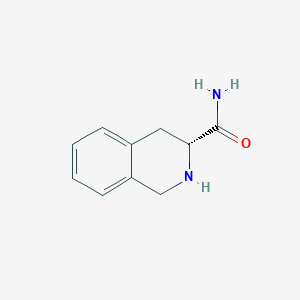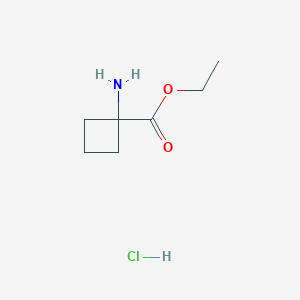
Ethyl 1-aminocyclobutanecarboxylate hydrochloride
概要
説明
Ethyl 1-aminocyclobutanecarboxylate hydrochloride is a derivative of 1-aminocyclobutanecarboxylic acid, which is an unnatural amino acid with potential applications in various fields, including medicinal chemistry. The compound's relevance is highlighted by its inclusion in studies aimed at developing new therapeutic agents, such as potential BNCT (Boron Neutron Capture Therapy) agents and antioxidants .
Synthesis Analysis
The synthesis of related compounds has been described in several studies. For instance, a potential BNCT agent was synthesized by monoalkylation of m-carborane with 4-bromobutene, followed by a 2 + 2 cycloaddition using dichloroketene, and subsequent reductive dechlorination and hydantoin formation, yielding the target compound . Another study reported the synthesis of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives through nucleophilic substitution reactions, showcasing the versatility of the cyclobutylamine structure in chemical synthesis . Additionally, a novel and practical synthesis route for 1-aminocyclobutanecarboxylic acid was developed by reacting ammonia gas with 1-bromo-cyclobutanecarboxylic acid, demonstrating the compound's industrial application prospects . An efficient method for preparing differentially protected 1-aminocyclobutane carboxylic acid from ethyl 1-bromocyclobutanecarboxylate was also described, yielding high-quality intermediates .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and an intramolecular N–H…O hydrogen bond forming an S(6) graph-set motif . Although not the exact compound , this study provides insight into the structural characteristics that might be expected for ethyl 1-aminocyclobutanecarboxylate hydrochloride.
Chemical Reactions Analysis
The chemical reactivity of the cyclobutylamine moiety is demonstrated through various reactions, such as the nucleophilic substitution reactions used to synthesize antioxidant agents . The reductive dechlorination and hydantoin formation steps in the synthesis of the BNCT agent also highlight the compound's reactivity and potential for further chemical transformations .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of ethyl 1-aminocyclobutanecarboxylate hydrochloride are not detailed in the provided papers, the studies do offer insights into the properties of closely related compounds. For instance, the synthesized compounds in the antioxidant study were characterized by IR, (1)H NMR, and LC/MS analysis, indicating the importance of these techniques in determining the physical and chemical properties of such compounds . The thermal stability and elemental composition of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate were assessed using thermogravimetric analysis (TGA) and elemental analysis, respectively . These analyses are crucial for understanding the stability and purity of the compounds, which are important factors in their potential applications.
科学的研究の応用
Potential in Neutron Capture Therapy
Ethyl 1-aminocyclobutanecarboxylate hydrochloride has been explored for its potential in neutron capture therapy, particularly in treating brain tumors. A boronated derivative of this compound, designed for this purpose, showed promise due to its high uptake in brain tumors (Kabalka & Yao, 2003).
Synthesis and Industrial Application
The compound has been synthesized through various methods, including the Bucherer–Strecker methodology. These synthesis routes have practical and industrial applications, suggesting its potential for large-scale production (Fu Zhi-feng, 2004).
Use in Polymer Chemistry
Ethyl 1-aminocyclobutanecarboxylate hydrochloride plays a role in polymer chemistry. It has been used in the synthesis of various monomers which behave similarly to their vinyl counterparts in radical polymerization (Drujon, Riess, Hall, & Padías, 1993).
Role in Ethylene Biosynthesis
This compound has been utilized in studies exploring the biosynthesis of ethylene in plants. It acts as an analog in the ethylene-forming enzyme (EFE) pathway, providing insights into the chemical mechanisms involved in ethylene biosynthesis (Pirrung, Cao, & Chen, 1998).
Bioconjugation Mechanisms
The compound's relevance extends to bioconjugation studies. It has been used to understand the amide formation mechanism in aqueous media, which is significant for biochemical and medical research (Nakajima & Ikada, 1995).
Safety And Hazards
The safety data sheet for Ethyl 1-aminocyclobutanecarboxylate hydrochloride indicates that it may cause an allergic skin reaction, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
ethyl 1-aminocyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-10-6(9)7(8)4-3-5-7;/h2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAYWFFKRVMVBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584423 | |
| Record name | Ethyl 1-aminocyclobutane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-aminocyclobutanecarboxylate hydrochloride | |
CAS RN |
145143-60-8 | |
| Record name | Ethyl 1-aminocyclobutane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-aminocyclobutane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methylbenzo[d]isoxazol-6-amine](/img/structure/B138811.png)
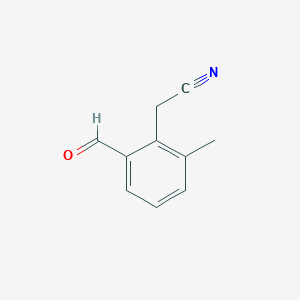
![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B138814.png)
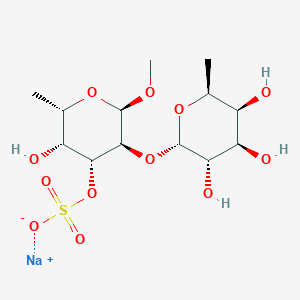
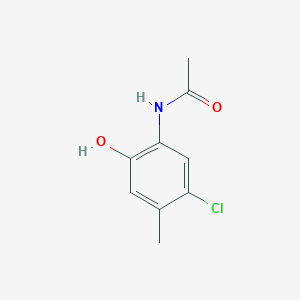
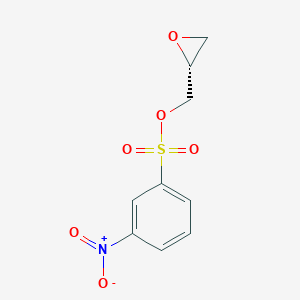
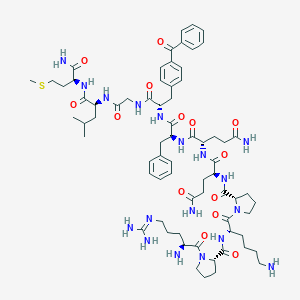
![Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B138826.png)
